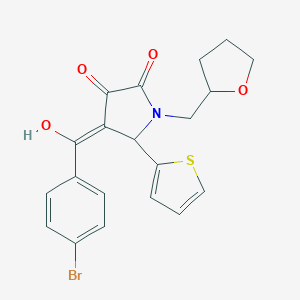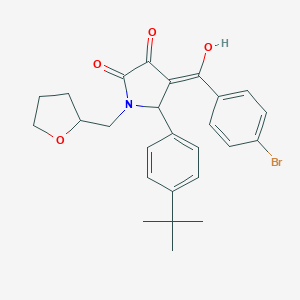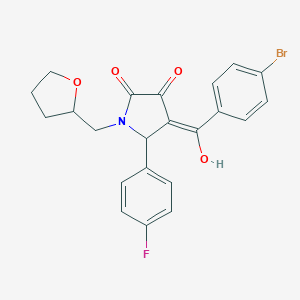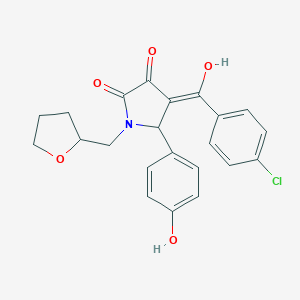![molecular formula C16H19FN2O3 B282521 4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "FDP" and has been found to possess unique biochemical and physiological effects that make it a promising candidate for various research studies.
Wirkmechanismus
The exact mechanism of action of FDP is not fully understood. However, it is believed that FDP exerts its effects through the inhibition of certain enzymes and receptors in the body. FDP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. FDP has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
FDP has been found to possess unique biochemical and physiological effects that make it a promising candidate for various research studies. FDP has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. FDP has also been found to reduce inflammation and pain in animal models. In addition, FDP has been found to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FDP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. FDP has also been found to be stable under various conditions, making it suitable for long-term storage. However, FDP has some limitations for lab experiments. It is a relatively new compound, and its effects on humans are not fully understood. In addition, FDP has not been extensively studied in clinical trials, and its safety profile is not well established.
Zukünftige Richtungen
There are several future directions for the study of FDP. One direction is to investigate its potential use as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to study the safety and efficacy of FDP in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of FDP and its effects on the body.
Synthesemethoden
FDP can be synthesized through a multistep process that involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-α-acetamidoacetophenone. This intermediate is then reacted with dimethylamine and acetic anhydride to produce 4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
FDP has been studied extensively for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. FDP has also been investigated for its potential use as a diagnostic tool for cancer and other diseases. In addition, FDP has been studied for its effects on the central nervous system and its potential use in the treatment of neurological disorders.
Eigenschaften
Molekularformel |
C16H19FN2O3 |
|---|---|
Molekulargewicht |
306.33 g/mol |
IUPAC-Name |
3-acetyl-1-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H19FN2O3/c1-10(20)13-14(11-4-6-12(17)7-5-11)19(9-8-18(2)3)16(22)15(13)21/h4-7,14,21H,8-9H2,1-3H3 |
InChI-Schlüssel |
AEZSYDWTCKGMHF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCN(C)C)O |
Kanonische SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)CCN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282464.png)

